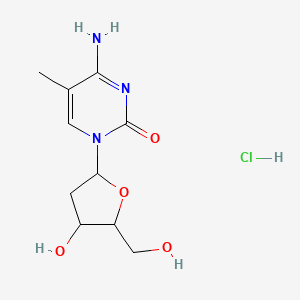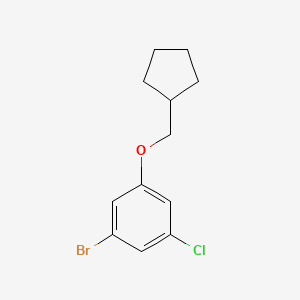
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its octahydroindole core, which is a saturated bicyclic structure, and a carboxylic acid group that is protonated to form a hydrochloride salt. Its stereochemistry is defined by the specific configuration of its chiral centers, making it an important molecule for stereoselective synthesis and applications.
Preparation Methods
The synthesis of (2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the hydrogenation of an indole derivative to form the octahydroindole core, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and strong acids like hydrochloric acid for the formation of the hydrochloride salt. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxylic acid group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free carboxylic acid using aqueous base.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in synthetic chemistry.
Scientific Research Applications
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include binding to neurotransmitter receptors in the brain, leading to effects on neural signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride can be compared with other similar compounds, such as:
Octahydroindole derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Indole-2-carboxylic acids: These compounds have an indole core with a carboxylic acid group, but lack the hydrogenation of the indole ring, resulting in different reactivity and applications.
Hydrochloride salts of carboxylic acids: These compounds have similar salt forms but differ in the parent carboxylic acid structure, affecting their solubility and stability.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8-;/m0./s1 |
InChI Key |
PONAUWFRJYNGAC-CZEXFEQNSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O.Cl |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid](/img/structure/B12068774.png)

![1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12068793.png)
![Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]-](/img/structure/B12068795.png)









